1,1'-[6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This process typically requires specific reaction conditions, such as controlled temperature and pH, to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to modulate various biological processes. For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Display a range of biological activities, including antitumor and antimicrobial effects.
Uniqueness
1-[5-ACETYL-6-(3,4-DIMETHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE stands out due to its unique combination of a triazole and thiadiazine ring, which provides a distinct pharmacophore with a broad spectrum of biological activities .
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H16N4O4S/c1-9(21)15-14(11-5-6-12(23-3)13(7-11)24-4)20(10(2)22)19-8-17-18-16(19)25-15/h5-8H,1-4H3 |
InChI Key |
XEIAREABLHGHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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